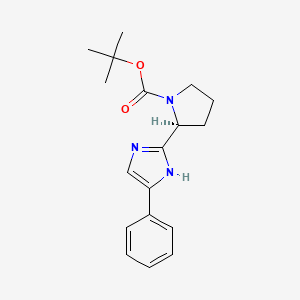

tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

Chemical Structure and Properties

The compound "tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate" (CAS: 1252037-59-4) features a pyrrolidine ring with an (S)-configuration at the second carbon. This carbon is bonded to a 5-phenyl-substituted imidazole ring, while the tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen. Key physicochemical properties include:

- Molecular formula: C₁₈H₂₃N₃O₂

- Molecular weight: 313.39 g/mol

- Purity: ≥99.63% (HPLC)

- Appearance: Off-white to yellow solid .

Synthesis The synthesis involves coupling N-Boc-L-proline with 2-bromoacetophenone in dichloromethane (DCM) using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent. After purification via column chromatography, the Boc-protected intermediate is isolated in high yield (85%) .

Applications This compound serves as a key intermediate in medicinal chemistry, particularly in developing inhibitors targeting protein-protein interactions (e.g., MIA-fibronectin in melanoma) . The Boc group enhances solubility and facilitates subsequent deprotection for further functionalization.

Properties

IUPAC Name |

tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-7-10-15(21)16-19-12-14(20-16)13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3,(H,19,20)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFTXTHMZXBTKL-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Imidazole Ring: This step often involves the use of an imidazole precursor and a coupling reagent to attach the imidazole ring to the pyrrolidine ring.

Addition of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, often using a phenyl halide and a base.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or imidazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, making it a candidate for further research in therapeutic applications:

- Analgesic and Anti-inflammatory Effects : Research has demonstrated that derivatives of imidazole, including those similar to tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, show potent analgesic and anti-inflammatory properties. These compounds can modulate pain pathways and reduce inflammation, which is critical for treating conditions like arthritis and neuropathic pain .

- Anticonvulsant Activity : Studies have indicated that certain imidazole derivatives can act as antagonists to the TRPV1 receptor, which is involved in pain signaling. This suggests potential uses in epilepsy and other seizure disorders .

Case Study 1: Analgesic Properties

In a study focusing on new analgesic compounds, derivatives similar to this compound were synthesized and evaluated for their efficacy in pain models. Results indicated significant reductions in pain response compared to control groups, highlighting their potential for clinical use .

Case Study 2: Anticonvulsant Activity

Another study investigated the anticonvulsant effects of imidazole derivatives on animal models of epilepsy. The results showed that compounds structurally related to this compound significantly increased seizure thresholds without affecting motor function, suggesting a favorable safety profile for future development .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the imidazole or phenyl rings, which influence physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison:

Table 1: Structural Analogs and Key Properties

Crystallographic Insights

Structural validation via SHELX software confirms the (2S)-configuration of the pyrrolidine ring and planar geometry of the imidazole moiety. Halogen substituents (e.g., bromine) enhance crystallinity by facilitating π-π stacking and hydrogen bonding .

Biological Activity

The compound tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.3 g/mol

- CAS Number : 1007882-58-7

Physical Properties

| Property | Value |

|---|---|

| Purity | 97% |

| Physical Form | Solid |

| Storage Temperature | Refrigerator |

Research indicates that this compound may act as an agonist for certain receptors, potentially influencing pathways related to metabolic regulation and neuroprotection. The imidazole ring in the structure is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

Pharmacological Effects

- Adrenergic Receptor Modulation :

- Antimicrobial Activity :

-

Neuroprotective Effects :

- Preliminary studies indicate that similar compounds may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various imidazole derivatives, including this compound. Results demonstrated significant inhibition of growth against Mycobacterium tuberculosis CYP121A1, highlighting its potential as a therapeutic agent for tuberculosis .

Case Study 2: Neuroprotective Properties

In a model assessing neuroprotection, derivatives exhibited reduced neuronal death in response to oxidative stress. This suggests that the compound may have applications in treating neurodegenerative diseases by protecting neuronal integrity .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance yield and purity. Structure–activity relationship studies have identified key functional groups that contribute to its biological activity, particularly focusing on the imidazole moiety's role in receptor interactions .

Comparative Analysis of Biological Activity

Q & A

Q. What is the established synthetic route for tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate?

The compound is synthesized via a two-step procedure:

- Step 1 : Condensation of BOC-L-proline [(S)-tert-butoxycarbonyl-proline] with 2-bromoacetophenone in dichloromethane using N,N-diisopropylethylamine as a base. This yields (S)-tert-butyl 2-(2-oxo-2-phenylethylcarbamoyl)pyrrolidine-1-carboxylate with 85% efficiency .

- Step 2 : Cyclization to form the imidazole ring. The intermediate undergoes a thermal or acid-catalyzed reaction to generate the final product. Purification via silica gel chromatography (dichloromethane/methanol gradient) ensures high purity . Key considerations: Stereochemical integrity is maintained using enantiomerically pure BOC-L-proline.

Q. How is the stereochemical purity of the compound validated?

- Chiral HPLC : Employing a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers.

- Optical Rotation : Measured using a polarimeter (e.g., [α]²⁵D −55.0 in CHCl₃ for related pyrrolidine derivatives) .

- X-ray Crystallography : Resolves absolute configuration; SHELXL software is widely used for refinement .

Q. What analytical techniques confirm structural identity?

- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.8–7.2 ppm for aromatic protons, δ 170–165 ppm for carbonyl carbons) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., calculated [M+H]⁺ = 327.1814; observed = 327.1809) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural validation?

Discrepancies in coupling constants or chemical shifts may arise from dynamic processes (e.g., ring puckering in pyrrolidine). Solutions include:

- Variable-Temperature NMR : Identifies conformational exchange broadening.

- DFT Calculations : Predicts energetically favorable conformers and compares with experimental data.

- X-ray Diffraction : Provides unambiguous bond lengths/angles .

Q. What strategies improve synthetic yield in large-scale preparations?

- Catalytic Optimization : Replace stoichiometric bases (e.g., DIPEA) with catalytic DMAP or polymer-supported reagents .

- Solvent Screening : Polar aprotic solvents (e.g., THF or DMF) enhance cyclization efficiency .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) .

Q. How does the compound’s stereochemical stability vary under acidic/basic conditions?

- Racemization Risk : The (2S)-pyrrolidine center is susceptible to racemization in strong acids (e.g., TFA during BOC deprotection). Mitigation involves low-temperature deprotection (0–5°C) .

- Stability Assays : Monitor optical rotation over time in varying pH conditions .

Q. What role does this compound play in drug discovery pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.